Enhanced Photochemical Stability of 5-Methylcytidine vs. Cytidine in mRNA Therapeutic Formulations
Direct head-to-head comparison under physiologic conditions demonstrates that 5-methylcytidine exhibits a 5‑fold higher fluorescence yield and a 5‑fold longer 1ππ* excited‑state decay lifetime compared to the canonical RNA nucleoside cytidine [1]. Critically, the photodegradation rate of 5-methylcytidine is 3 times smaller than that of cytidine, indicating superior resistance to light-induced damage [1]. This advantage stems from the C5-methyl group altering the excited-state decay pathway, reducing the population of a reactive 1nπ* state that in cytidine leads to 6-hydroxycytidine and other photoproducts [1].
| Evidence Dimension | Photochemical stability and excited-state dynamics |
|---|---|
| Target Compound Data | Fluorescence yield: 5‑fold higher; 1ππ* excited‑state decay lifetime: 5‑fold longer; Photodegradation rate: 3× smaller |
| Comparator Or Baseline | Cytidine (unmodified canonical RNA nucleoside) |
| Quantified Difference | 5‑fold increase in fluorescence yield; 5‑fold increase in excited‑state lifetime; 3‑fold reduction in photodegradation rate |
| Conditions | Steady-state and femtosecond transient absorption spectroscopy under physiologic conditions (aqueous solution, pH 7.4) |
Why This Matters
For mRNA therapeutic manufacturing and storage, 5-methylcytidine's 3-fold lower photodegradation rate directly translates to longer shelf life and reduced potency loss during light exposure, a critical quality attribute for GMP production.
- [1] Hoehn, S. J., Krul, S. E., Pogharian, M. M., Mao, E., & Crespo-Hernández, C. E. (2023). Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. The Journal of Physical Chemistry Letters, 14(48), 10856–10862. View Source
